1-Benzoyl-1H-benzotriazole

Description

The exact mass of the compound 1-Benzoyl-1H-benzotriazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Benzoyl-1H-benzotriazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzoyl-1H-benzotriazole including the price, delivery time, and more detailed information at info@benchchem.com.

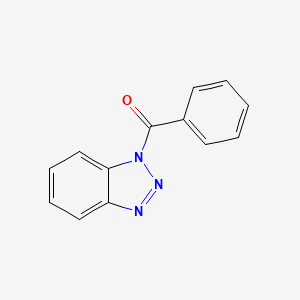

Structure

3D Structure

Properties

IUPAC Name |

benzotriazol-1-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c17-13(10-6-2-1-3-7-10)16-12-9-5-4-8-11(12)14-15-16/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEMOXPSTTXLRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341099 | |

| Record name | 1-Benzoyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4231-62-3 | |

| Record name | 1-Benzoyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzoyl-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzoyl-1H-benzotriazole

Introduction: Unveiling a Versatile Benzoylating Agent

1-Benzoyl-1H-benzotriazole is a stable, crystalline organic compound that serves as a cornerstone reagent in modern synthetic chemistry. As an N-acylbenzotriazole, it belongs to a class of compounds renowned for their utility as efficient acylating agents.[1] Its primary value lies in its ability to transfer a benzoyl group (C₆H₅CO-) to a wide range of nucleophiles with high efficiency and under mild conditions. This reactivity profile makes it an indispensable tool in pharmaceutical research, peptide synthesis, and the development of complex organic molecules.[2] Unlike more aggressive reagents like benzoyl chloride, 1-Benzoyl-1H-benzotriazole offers a safer and often more selective alternative, as the byproduct, 1H-benzotriazole, is a weak acid and a good leaving group. This guide provides a comprehensive exploration of its core physicochemical properties, synthesis, and characterization, offering field-proven insights for its effective application in a laboratory setting.

Molecular Structure and Foundational Properties

The structure of 1-Benzoyl-1H-benzotriazole features a benzoyl group attached to one of the nitrogen atoms of the benzotriazole ring system.[3] This bicyclic heterocycle, formed by the fusion of a benzene ring with a 1,2,3-triazole ring, is the basis for the compound's unique reactivity.[4]

Caption: Molecular Structure of 1-Benzoyl-1H-benzotriazole.

The key identifiers and computed physicochemical properties are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Source |

| IUPAC Name | benzotriazol-1-yl(phenyl)methanone | [3] |

| Molecular Formula | C₁₃H₉N₃O | [3] |

| Molecular Weight | 223.23 g/mol | [3] |

| CAS Number | 4231-62-3 | [3] |

| Appearance | White to light tan crystalline powder | [5] |

| Topological Polar Surface Area | 47.8 Ų | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Synthesis and Characterization Workflow

The synthesis of 1-Benzoyl-1H-benzotriazole is typically achieved through the acylation of 1H-benzotriazole with benzoyl chloride.[2] This reaction is straightforward and provides the product in high yield. The choice of a base, such as pyridine or triethylamine, is critical to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: General workflow for the synthesis of 1-Benzoyl-1H-benzotriazole.

Experimental Protocol: Synthesis of 1-Benzoyl-1H-benzotriazole

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Materials:

-

1H-Benzotriazole (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

Pyridine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1H-benzotriazole in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.

-

Addition of Reagents: Slowly add pyridine, followed by the dropwise addition of benzoyl chloride. The formation of a precipitate (pyridinium hydrochloride) will be observed.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

-

Quenching and Extraction: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove unreacted benzoyl chloride), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to obtain pure 1-Benzoyl-1H-benzotriazole as a crystalline solid.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for the effective use, storage, and analysis of 1-Benzoyl-1H-benzotriazole.

Physical State and Solubility

-

Appearance: At ambient temperature, it is a white to light tan crystalline solid.[5]

-

Solubility: It is sparingly soluble in water but demonstrates good solubility in many common organic solvents, including chloroform, dichloromethane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[5][6][7] This solubility profile makes it highly compatible with a wide range of reaction conditions.

Thermal Properties

-

Melting Point: The melting point is a critical indicator of purity. For the parent compound, 1H-benzotriazole, the melting point is reported as 97-99 °C.[8] While a specific value for 1-Benzoyl-1H-benzotriazole is not consistently available across general chemical databases, it is expected to be a sharp, defined melting point for a pure sample, typically higher than the parent benzotriazole.

Protocol: Melting Point Determination

-

A small, finely ground sample is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is ramped slowly (1-2 °C/min) near the expected melting point.

-

The range from the first appearance of liquid to the complete liquefaction of the solid is recorded. A narrow range (<2 °C) is indicative of high purity.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

3.3.1. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups. The spectrum is dominated by a strong carbonyl (C=O) stretching vibration, which is characteristic of the amide linkage.

-

Key IR Absorptions:

-

~1700-1720 cm⁻¹: Strong C=O stretching of the benzoyl group.

-

~1600 cm⁻¹, ~1450-1500 cm⁻¹: C=C stretching vibrations within the aromatic rings.[9]

-

~1200-1300 cm⁻¹: C-N stretching vibrations.[9]

-

~700-800 cm⁻¹: C-H out-of-plane bending, characteristic of the substitution pattern on the benzene rings.[9]

-

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons of the benzotriazole and benzoyl moieties. The protons on the benzotriazole ring typically appear as a complex multiplet system, while the protons on the benzoyl ring will also appear in the aromatic region (δ 7.0-8.5 ppm).[10][11]

-

¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton, with a key diagnostic signal for the carbonyl carbon appearing downfield (typically δ > 160 ppm).[3][12] Aromatic carbons will resonate in the δ 110-150 ppm range.

Protocol: NMR Sample Preparation

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Acquire the spectrum on a calibrated NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

3.3.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Mass: The exact mass is 223.0746 g/mol .[3]

-

Molecular Ion: A peak corresponding to the molecular ion [M]⁺ should be observed.

-

Key Fragments: Common fragmentation pathways include the cleavage of the N-CO bond, leading to the formation of a benzoyl cation (m/z = 105) and a benzotriazole radical, or the loss of CO to form a phenylbenzotriazole fragment.[3]

Reactivity and Applications

The primary utility of 1-Benzoyl-1H-benzotriazole stems from its reactivity as a benzoylating agent. The benzotriazolide anion is an excellent leaving group, facilitating the transfer of the benzoyl moiety to various nucleophiles under mild conditions.

Caption: Reactivity of 1-Benzoyl-1H-benzotriazole as a benzoylating agent.

This controlled reactivity is highly valued in:

-

Peptide Synthesis: For N-terminal protection or side-chain modification of amino acids.[2]

-

Pharmaceutical Synthesis: In the construction of complex drug molecules where mild reaction conditions are required to preserve sensitive functional groups.[13][14]

-

General Organic Synthesis: For the efficient formation of amides and esters from amines and alcohols, respectively.[1]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

-

GHS Hazards: 1-Benzoyl-1H-benzotriazole is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][15]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

-

Caution: The parent compound, 1H-benzotriazole, can decompose explosively during vacuum distillation at elevated temperatures.[6][16] While N-acylated derivatives are generally more stable, thermal decomposition should be handled with caution.

Conclusion

1-Benzoyl-1H-benzotriazole is a highly valuable and versatile reagent in organic synthesis. Its well-defined physicochemical properties, including its crystalline nature, solubility in common organic solvents, and characteristic spectroscopic signatures, make it a reliable tool for researchers. Its primary strength lies in its capacity as a mild and efficient benzoylating agent, offering a superior alternative to harsher reagents in many synthetic applications, particularly in the fields of drug discovery and materials science. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is paramount for its successful and safe implementation in the laboratory.

References

-

PubChem. (n.d.). 1H-Benzotriazole. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzoyl-1H-benzotriazole. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-1H-benzotriazole. National Institutes of Health. Retrieved from [Link]

-

Journal of Applicable Chemistry. (2013). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. JOCPR. Retrieved from [Link]

-

Merck Index. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1H-BENZOTRIAZOLE. Retrieved from [Link]

-

Journal of the Chilean Chemical Society. (2021). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6, showing the.... Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-benzotriazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. Retrieved from [Link]

-

Chempanda. (n.d.). 4231-62-3 | 1-Benzoyl-1H-benzotriazole. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of N -(benzoyl) stearic acid hydrazide. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 1H-benzotriazole (BT) in KBr. Retrieved from [Link]

-

PubChem. (n.d.). 1-Hydroxybenzotriazole. National Institutes of Health. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]

-

International Journal of Advance Research, Ideas and Innovations in Technology. (2024). A Review on: Synthesis of Benzotriazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of the benzotriazole powder. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,5-dimethyl styrene, 2039-89-6. Retrieved from [Link]

-

PubMed Central. (2018). Benzotriazole: An overview on its versatile biological behavior. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,3,5,6-Tetramethylstyrene (CAS 2039-91-0). Retrieved from [Link]

-

PubMed. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Retrieved from [Link]

-

LookChem. (n.d.). Cas 2039-89-6,2,5-DIMETHYLSTYRENE. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethylstyrene. National Institutes of Health. Retrieved from [Link]

Sources

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijariie.com [ijariie.com]

- 3. 1-Benzoyl-1H-benzotriazole | C13H9N3O | CID 570059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 5. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Benzotriazole [drugfuture.com]

- 7. parchem.com [parchem.com]

- 8. 1H-Benzotriazole CAS#: 95-14-7 [m.chemicalbook.com]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. 1H-Benzotriazole(95-14-7) 1H NMR spectrum [chemicalbook.com]

- 12. 1-Hydroxybenzotriazole | C6H5N3O | CID 75771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chempanda.com [chempanda.com]

- 16. Page loading... [wap.guidechem.com]

1-Benzoyl-1H-benzotriazole CAS number and identifiers

An In-Depth Technical Guide to 1-Benzoyl-1H-benzotriazole: A Versatile Acylating Agent

Introduction

1-Benzoyl-1H-benzotriazole is a highly efficient and versatile N-acylbenzotriazole, a class of reagents renowned for their utility in organic synthesis. Functioning as a stable, crystalline, and easy-to-handle acylating agent, it serves as a powerful tool for the formation of amide, ester, and thioester bonds. The benzotriazole moiety acts as an excellent leaving group, facilitating the transfer of the benzoyl group to a wide range of nucleophiles under mild conditions.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and application protocols, tailored for researchers and professionals in chemical synthesis and drug development.

Chemical Identity and Properties

Accurate identification is paramount in chemical research. 1-Benzoyl-1H-benzotriazole is uniquely defined by a set of identifiers and physicochemical properties.

Identifiers

A compilation of the primary chemical identifiers for 1-Benzoyl-1H-benzotriazole is presented below for unambiguous reference.[2]

| Identifier | Value |

| CAS Number | 4231-62-3[2] |

| IUPAC Name | benzotriazol-1-yl(phenyl)methanone[2] |

| Molecular Formula | C₁₃H₉N₃O[2][3] |

| EC Number | 623-818-5[2] |

| ChEMBL ID | CHEMBL1288725[2] |

| PubChem CID | 570059[2] |

| InChIKey | UJEMOXPSTTXLRE-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2[2] |

Physicochemical Properties

The physical and chemical properties dictate the handling, storage, and reactivity of the compound.

| Property | Value |

| Molecular Weight | 223.23 g/mol [2][3] |

| Appearance | White to yellow-beige solid (powder/crystals)[4][5] |

| Melting Point | 97-99 °C[4] |

| Boiling Point | 204 °C at 15 mmHg[4][6] |

| Solubility | Soluble in alcohol, benzene, chloroform, DMF.[6] Sparingly soluble in water.[6] |

Synthesis of N-Acylbenzotriazoles

The synthesis of 1-Benzoyl-1H-benzotriazole, and N-acylbenzotriazoles in general, is typically achieved through the activation of a carboxylic acid followed by its reaction with 1H-benzotriazole. Common methods include reacting the parent benzotriazole with an acid chloride (benzoyl chloride) or using a carboxylic acid (benzoic acid) in the presence of a coupling agent.[7] Modern protocols often employ activating agents that facilitate the reaction under mild, base-free conditions, offering high yields and broad substrate compatibility.[8]

Caption: General synthesis workflow for 1-Benzoyl-1H-benzotriazole.

Chemical Reactivity and Applications: The Acylation Mechanism

The synthetic utility of 1-Benzoyl-1H-benzotriazole stems from its function as a superior acylating agent. The benzotriazole ring is an exceptional leaving group due to the stability of the resulting benzotriazolide anion. This inherent stability renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles, including amines, alcohols, and thiols. This reactivity facilitates the efficient formation of amides, esters, and thioesters, respectively, making it a cornerstone reagent in peptide synthesis and the construction of complex organic molecules.[1]

Caption: Mechanism of acyl transfer using 1-Benzoyl-1H-benzotriazole.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and application of 1-Benzoyl-1H-benzotriazole.

Protocol: Synthesis of 1-Benzoyl-1H-benzotriazole

This protocol describes a general method for synthesizing N-acylbenzotriazoles from a carboxylic acid.[8]

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-benzotriazole (1.1 equivalents) and the carboxylic acid (e.g., benzoic acid, 1.0 equivalent).

-

Solvation: Add a suitable anhydrous solvent (e.g., tetrahydrofuran, THF, or dichloromethane, DCM) to dissolve the reactants.

-

Activation: Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (PPh₃, 1.2 equivalents) followed by the slow, portion-wise addition of trichloroisocyanuric acid (TCCA, 0.35 equivalents).

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any solids. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash sequentially with a saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final product can be further purified by recrystallization (e.g., from benzene or ethanol).[6][9]

Protocol: Amide Formation Using 1-Benzoyl-1H-benzotriazole

This protocol demonstrates the use of the reagent for acylating a primary amine.

-

Preparation: In a clean, dry flask, dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DCM or THF).

-

Reagent Addition: Add 1-Benzoyl-1H-benzotriazole (1.05-1.1 equivalents) to the solution at room temperature. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) to liberate the free amine.

-

Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-6 hours. Monitor progress by TLC.

-

Work-up: Dilute the reaction mixture with the solvent. Wash the organic solution sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude amide product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.

Safety and Handling

1-Benzoyl-1H-benzotriazole is classified as an irritant. Adherence to standard laboratory safety protocols is essential.

-

GHS Hazard Classification:

-

Handling Precautions:

-

Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

-

Avoid contact with skin, eyes, and clothing.[10] In case of contact, flush the affected area with copious amounts of water.[10][12]

-

Wash hands thoroughly after handling.[10]

-

-

Storage:

Conclusion

1-Benzoyl-1H-benzotriazole is a valuable and robust reagent in the arsenal of the modern synthetic chemist. Its stability, ease of handling, and predictable reactivity make it an excellent choice for the benzoylation of a wide range of nucleophiles. The mild reaction conditions required for its use are compatible with sensitive functional groups, rendering it particularly useful in the synthesis of pharmaceuticals and other high-value chemical entities.

References

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Benzoyl-1H-benzotriazole | C13H9N3O | CID 570059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-BENZOYL-1H-BENZOTRIAZOLE [chemicalbook.com]

- 4. 1H-Benzotriazole CAS#: 95-14-7 [m.chemicalbook.com]

- 5. cpachem.com [cpachem.com]

- 6. 1H-Benzotriazole [drugfuture.com]

- 7. ijariie.com [ijariie.com]

- 8. Benzotriazole synthesis [organic-chemistry.org]

- 9. 1H-Benzotriazole synthesis - chemicalbook [chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. echemi.com [echemi.com]

Foreword: Navigating the Practicalities of a Versatile Reagent

An In-Depth Technical Guide to the Solubility and Stability of 1-Benzoyl-1H-benzotriazole

To the researchers, synthetic chemists, and drug development professionals who rely on the precision of their reagents, this guide is intended to serve as a foundational resource. 1-Benzoyl-1H-benzotriazole, a prominent member of the N-acylbenzotriazole family, is a highly effective and manageable acylating agent, prized for its crystalline nature and shelf-stability under appropriate conditions.[1] Its utility in the synthesis of amides, esters, and other critical functionalities is well-documented. However, the successful application of any reagent hinges on a comprehensive understanding of its physical and chemical behavior. The seemingly simple parameters of solubility and stability are, in practice, critical determinants of reaction success, purification efficiency, and storage integrity.

This document moves beyond a simple recitation of data. It is structured to provide a deeper, mechanistic understanding of why 1-Benzoyl-1H-benzotriazole behaves as it does. By grounding our discussion in the principles of physical organic chemistry and providing robust, field-tested experimental protocols, we aim to equip you with the knowledge to not only use this reagent effectively but to troubleshoot and optimize your processes with confidence. Every recommendation and protocol herein is designed as a self-validating system, ensuring that you can reproduce and verify these findings within your own laboratory settings.

Section 1: Core Physicochemical Properties

A foundational understanding begins with the basic physicochemical characteristics of 1-Benzoyl-1H-benzotriazole. These properties govern its behavior in various experimental settings.

| Property | Value / Description | Rationale & Significance |

| Molecular Formula | C₁₃H₉N₃O | Defines the elemental composition. |

| Molecular Weight | 223.23 g/mol | Essential for all stoichiometric calculations. |

| Appearance | White to off-white crystalline solid. | The crystalline nature facilitates handling, weighing, and purification compared to oils or amorphous solids. |

| Melting Point | Approx. 115-117 °C (Typical) | A sharp melting point is a key indicator of purity. It also defines the upper limit for handling as a solid. |

| pKa (of parent BTAH) | 8.2 (for the N-H proton)[2] | While the N-H proton is replaced, this value for the parent benzotriazole highlights the electron-withdrawing nature of the ring system, which influences the reactivity of the acyl group. |

Section 2: Solubility Profile: The Foundation of Reactivity

Solubility is the cornerstone of reaction kinetics. A reagent that does not dissolve cannot react efficiently in a homogeneous phase. The benzoyl group imparts significant lipophilicity to the benzotriazole core, dictating its solubility profile. While extensive quantitative data for 1-Benzoyl-1H-benzotriazole is not consolidated in the literature, we can infer its behavior from its constituent parts and from data on close analogs.

Expected Solubility Behavior

Compared to its parent, 1H-benzotriazole (which is sparingly soluble in water but soluble in polar organic solvents), 1-Benzoyl-1H-benzotriazole is expected to exhibit:

-

Low Aqueous Solubility: The large, non-polar benzoyl group will significantly reduce solubility in water.

-

Good Solubility in Chlorinated Solvents: High solubility is anticipated in solvents like dichloromethane (DCM) and chloroform, which can solvate the aromatic rings effectively. This is supported by observations where DCM was used as a co-solvent to solubilize a related N-acyl benzotriazole that was insoluble in acetonitrile.[3]

-

Moderate Solubility in Ethers and Esters: Solvents like tetrahydrofuran (THF), diethyl ether, and ethyl acetate are expected to be effective. THF is frequently used as a solvent for reactions involving N-acylbenzotriazoles.[4]

-

Variable Solubility in Alcohols: Solvents like methanol and ethanol should dissolve the compound, though less effectively than chlorinated solvents. The potential for transesterification with alcohol solvents exists under catalytic (acidic or basic) conditions, a factor to consider during long-term storage in solution.

-

Low Solubility in Non-Polar Alkanes: Hexanes and similar aliphatic hydrocarbons are unlikely to be effective solvents and are excellent choices for use as anti-solvents for precipitation and crystallization.

Table 2.1: Predicted Qualitative Solubility of 1-Benzoyl-1H-benzotriazole

| Solvent | Predicted Solubility | Rationale & Experimental Insight |

| Water | Very Low / Insoluble | High lipophilicity of the benzoyl group. |

| Methanol, Ethanol | Soluble | Polarity is sufficient to dissolve the molecule. |

| Dichloromethane (DCM) | Very Soluble | Excellent solvent for aromatic, moderately polar compounds.[3] |

| Tetrahydrofuran (THF) | Very Soluble | Common and effective reaction solvent for this class of reagents.[4] |

| Acetonitrile (ACN) | Sparingly Soluble | A related N-acyl benzotriazole was noted to be poorly soluble in ACN.[3] |

| Ethyl Acetate | Soluble | Good balance of polarity for dissolution. |

| Toluene | Soluble | Aromatic solvent effectively solvates the phenyl and benzotriazole rings. |

| Hexane / Heptane | Insoluble | Excellent as an anti-solvent for purification by precipitation. |

Experimental Protocol: Quantitative Solubility Determination

To ensure reproducibility and accuracy in your own systems, a robust protocol for determining equilibrium solubility is essential. This method is based on the shake-flask technique, a gold-standard approach.[5]

Objective: To determine the equilibrium solubility of 1-Benzoyl-1H-benzotriazole in a given solvent at a specified temperature (e.g., 25 °C).

Materials:

-

1-Benzoyl-1H-benzotriazole (high purity)

-

Selected solvents (HPLC grade)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Validated HPLC method for quantification (See Section 4.1)

Methodology:

-

Preparation: Add an excess amount of solid 1-Benzoyl-1H-benzotriazole to a vial (e.g., 20-30 mg to 2 mL of solvent). The key is to ensure solid material remains undissolved at equilibrium.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C). Agitate for a minimum of 24 hours. Causality Note: 24 hours is typically sufficient to reach equilibrium, but this should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) during initial validation to ensure the concentration has plateaued.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to allow undissolved solids to settle.

-

Filtration: Carefully draw a sample from the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. Trustworthiness Note: This filtration step is critical to remove microscopic particulates that would otherwise lead to an overestimation of solubility.

-

Dilution & Analysis: Accurately dilute a known volume of the filtrate with a suitable solvent to a concentration that falls within the linear range of your validated HPLC calibration curve.

-

Quantification: Analyze the diluted sample by HPLC. Calculate the concentration in the original saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

Caption: Workflow for equilibrium solubility determination.

Section 3: Stability Profile: Defining the Operational Limits

The utility of 1-Benzoyl-1H-benzotriazole as an acylating agent stems from the controlled lability of the N-benzoyl bond. Understanding the conditions under which this bond cleaves is paramount for storage, handling, and reaction design.

Hydrolytic Stability

Mechanism: The primary degradation pathway in the presence of water is hydrolysis, which cleaves the amide bond to yield 1H-benzotriazole and benzoic acid. This reaction can be catalyzed by both acid and base.

-

Acid Catalysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base Catalysis: Hydroxide, a potent nucleophile, directly attacks the electrophilic carbonyl carbon.

Expected Behavior: Based on kinetic studies of the closely related 1-benzoyl-1,2,4-triazole , the hydrolysis rate is significantly influenced by pH.[6][7] A typical pH-rate profile for acyl transfer reagents is a U-shaped curve, with the greatest stability observed at a neutral or near-neutral pH and accelerated degradation under strongly acidic or basic conditions. For practical purposes, solutions of 1-Benzoyl-1H-benzotriazole in neutral aprotic solvents are stable, but the introduction of water, and especially aqueous acid or base, will initiate hydrolysis.

Caption: Hydrolytic degradation of 1-Benzoyl-1H-benzotriazole.

Experimental Protocol: Assessing Hydrolytic Stability

Objective: To determine the degradation rate of 1-Benzoyl-1H-benzotriazole in aqueous solutions at different pH values.

Materials:

-

Aqueous buffers of known pH (e.g., pH 2, 4, 7, 9, 12)

-

Acetonitrile or other water-miscible organic solvent

-

Stock solution of 1-Benzoyl-1H-benzotriazole in the organic solvent

-

Temperature-controlled incubator/water bath

-

Validated HPLC method (See Section 4.1)

Methodology:

-

Reaction Setup: Prepare reaction solutions by adding a small aliquot of the organic stock solution to a larger volume of each aqueous buffer. The final concentration of the organic solvent should be low (e.g., <1-5%) to ensure the properties of the aqueous buffer dominate. The final substrate concentration should be suitable for HPLC analysis (e.g., 10-100 µg/mL).

-

Time Zero (t=0) Sample: Immediately after preparation, take an aliquot from each buffered solution, quench the reaction if necessary (e.g., by neutralizing the pH), and analyze by HPLC to determine the initial concentration.

-

Incubation: Incubate the remaining reaction solutions at a constant temperature (e.g., 25 °C or an elevated temperature like 40 °C to accelerate degradation for highly stable compounds).

-

Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench, and analyze by HPLC. The sampling frequency should be adjusted based on the expected rate of degradation.

-

Data Analysis: Plot the concentration of 1-Benzoyl-1H-benzotriazole versus time for each pH. Determine the observed pseudo-first-order rate constant (k_obs) from the slope of the natural logarithm of the concentration versus time. A plot of log(k_obs) versus pH will reveal the pH-rate profile.

Thermal Stability

Mechanism: Thermal decomposition involves the cleavage of the weakest bonds in the molecule at elevated temperatures. For 1-Benzoyl-1H-benzotriazole, this could involve the N-N or N-C bonds, potentially leading to the release of nitrogen gas and complex fragmentation.

Expected Behavior: As a crystalline solid, the first thermal event will be melting. Data from related N-carbamoyl benzotriazole derivatives show sharp endothermic melting peaks followed by exothermic decomposition processes at higher temperatures.[8][9] For instance, one analog showed a decomposition exotherm between 168-250 °C.[8] The parent benzotriazole decomposes exothermically between 306-410 °C.[10] It is reasonable to expect 1-Benzoyl-1H-benzotriazole to be stable up to its melting point but to undergo exothermic decomposition at temperatures significantly above it. This exothermic decomposition signifies a potential thermal hazard.[11]

Experimental Protocol: Thermal Analysis by TGA/DSC

Objective: To determine the melting point, decomposition temperature, and thermal hazard potential of 1-Benzoyl-1H-benzotriazole.

Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a TGA/DSC crucible (aluminum or ceramic).

-

Instrument Setup: Place the crucible in the instrument. Use a standard temperature program, for example:

-

Ramp from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition (e.g., 400-500 °C).

-

A typical heating rate is 10 °C/min.

-

Run under an inert atmosphere (e.g., nitrogen gas) to prevent oxidative degradation.

-

-

Data Acquisition & Interpretation:

-

DSC Curve: An endothermic peak indicates melting. An exothermic peak indicates decomposition or a hazardous chemical reaction. The onset temperature of this exotherm is a critical stability parameter.

-

TGA Curve: A sharp loss of mass confirms decomposition. The onset temperature of mass loss should correlate with the DSC exotherm.

-

Caption: Conceptual workflow for thermal stability analysis.

Photochemical Stability

Mechanism: Photodegradation occurs when a molecule absorbs photons of sufficient energy (typically in the UV range) to be promoted to an excited state, from which it can undergo chemical reactions such as bond cleavage or oxidation. The parent 1H-benzotriazole is known to be relatively photostable, which is why it forms the basis for many UV absorbers.[12] However, advanced oxidation processes using UV light with H₂O₂ or TiO₂ can effectively degrade it via hydroxyl radical attack.[1]

Expected Behavior: 1-Benzoyl-1H-benzotriazole contains two primary chromophores: the benzotriazole system and the benzoyl group. Both absorb UV light. While the benzotriazole ring itself is stable, the N-CO bond is the molecule's reactive site and is a likely point of photochemical cleavage, leading to the same degradation products as hydrolysis. The direct photolysis half-life in solution will depend on the solvent and the wavelength of light.

Experimental Protocol: Photostability Assessment

Objective: To evaluate the stability of 1-Benzoyl-1H-benzotriazole in solution upon exposure to a controlled light source.

Materials:

-

Solution of the compound in a photochemically inert solvent (e.g., acetonitrile or water, if solubility permits).

-

Quartz or borosilicate glass vials (depending on the desired UV cutoff).

-

A photostability chamber with a calibrated, controlled light source (e.g., a xenon lamp simulating sunlight or a specific wavelength UV lamp).

-

Control vials wrapped in aluminum foil.

-

Validated HPLC method (See Section 4.1).

Methodology:

-

Sample Preparation: Prepare identical solutions of the compound and dispense into both clear (test) and foil-wrapped (control) vials.

-

Exposure: Place all vials in the photostability chamber at a controlled temperature.

-

Sampling: At specified time intervals, withdraw samples from both a test and a control vial.

-

Analysis: Analyze all samples by HPLC to determine the concentration of the parent compound. The appearance of new peaks should be monitored, corresponding to degradation products (e.g., benzoic acid and 1H-benzotriazole).

-

Data Interpretation: Compare the concentration in the exposed samples to the dark controls. A significant decrease in concentration in the exposed samples indicates photodegradation. The rate of degradation can be calculated similarly to the hydrolysis study.

Section 4: Analytical Methodologies

A robust and validated analytical method is the bedrock of any solubility or stability study.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the ideal technique for quantifying 1-Benzoyl-1H-benzotriazole and its primary degradation products.

Starting Method Parameters:

-

Column: C18, 5 µm, 4.6 x 150 mm. A C18 column provides excellent retention and separation for moderately polar to non-polar aromatic compounds.

-

Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid or phosphoric acid to ensure sharp peaks). A typical starting point could be a 60:40 or 70:30 mixture of ACN:Water.[13][14]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm or 280 nm, where both the benzoyl and benzotriazole chromophores have strong absorbance. A diode array detector (DAD) is recommended to monitor peak purity and identify degradation products by their UV spectra.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30-40 °C to ensure reproducible retention times.

Method Validation: The method must be validated for linearity, accuracy, precision, and specificity according to standard laboratory practice to ensure trustworthy results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an invaluable tool for the unambiguous structural confirmation of degradation products. In a hydrolysis study, the appearance and growth of signals corresponding to the aromatic protons of benzoic acid and 1H-benzotriazole can be monitored over time.[15]

Section 5: Practical Implications & Best Practices

Synthesizing the above data provides clear, actionable guidance for the laboratory professional.

-

Storage:

-

Solid: Store 1-Benzoyl-1H-benzotriazole as a solid in a tightly sealed container, protected from light and moisture, at ambient or refrigerated temperature. Its high thermal stability as a solid means refrigeration is not strictly necessary but is good practice.

-

Solution: Solutions should be prepared fresh in a dry, aprotic solvent (e.g., THF, DCM). Avoid long-term storage in solution, especially in protic solvents like alcohols or if water contamination is possible. Never store in aqueous or buffered solutions.

-

-

Handling:

-

Perform manipulations in a well-ventilated area or fume hood.

-

Wear standard personal protective equipment (gloves, safety glasses, lab coat).

-

-

In-Reaction Use:

-

Solvent Choice: Select dry, aprotic solvents where the reagent is highly soluble, such as THF or DCM, to ensure homogeneous reaction conditions.

-

Nucleophiles: Be aware that the reagent will react readily with water, alcohols, and other nucleophiles. Ensure the reaction setup is dry and that the desired nucleophile (e.g., an amine for amidation) is the primary species available for reaction.

-

Workup: Aqueous workups will quench any unreacted 1-Benzoyl-1H-benzotriazole, hydrolyzing it to water-soluble 1H-benzotriazole and benzoic acid (which can be removed with a basic wash).

-

Conclusion

1-Benzoyl-1H-benzotriazole is a robust and highly effective acylating agent, characterized by its convenient crystalline form and good stability when handled correctly. Its solubility profile is dominated by its lipophilic character, rendering it highly soluble in common aprotic organic solvents but insoluble in water. The key to its stability lies in avoiding water and extremes of pH, which promote the hydrolytic cleavage of its active N-acyl bond. While thermally stable as a solid well above its melting point, it will undergo exothermic decomposition at high temperatures. By understanding these characteristics and employing the validated analytical and experimental protocols detailed in this guide, researchers can harness the full synthetic potential of this versatile reagent with precision, safety, and reproducibility.

References

- Kos, I., Jadrijević-Mladar Takač, M., & Butula, I. (2015). Thermal analysis of N-carbamoyl benzotriazole derivatives. Acta Pharmaceutica, 65(2), 207-213.

- Zalewski, K., Katajisto, J., & Lönnberg, H. (2002). Kinetics and Mechanism of the Acid-catalysed Hydrolysis of Regioisomeric Benzotriazole and 8-Azaadenine Nucleosides. Journal of the Chemical Society, Perkin Transactions 2, (2), 217-224.

- Chen, Y., Ye, J., Li, C., Zhou, P., Liu, J., & Ou, H. (2019). Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: kinetics, mechanisms, products and toxicology. Environmental Science: Water Research & Technology, 5(7), 1269-1279.

- ResearchGate. (n.d.). DSC thermograms of: a) 1-( N -benzyloxycarbamoyl) benzotriazole ( 1 ) and N , N' , N'' -triben-. [Image]. Retrieved from ResearchGate.

- Vione, D., et al. (2020). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates.

- Wang, J., et al. (2018). Solution Thermodynamics of Benzotriazole in Different Pure Solvents.

- Trevino, A. C., et al. (2021). Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal. ACS Omega, 6(32), 21095–21102.

- Kos, I., et al. (2015). Thermal analysis of N-carbamoyl benzotriazole derivatives. [PDF].

- Solubility of Things. (n.d.). 1H-Benzotriazol-1-amine. Retrieved from solubilityofthings.com.

- Blandamer, M. J., et al. (1998). Kinetics of hydrolysis in aqueous solution of 1-benzoyl-1,2,4-triazole; the role of pairwise and triplet Gibbs energy interaction parameters in describing the effects of added salts and added alcohols. Physical Chemistry Chemical Physics, 1(1), 159-165.

- Vione, D., et al. (2020).

- ResearchGate. (n.d.). Benzotriazole is thermally more stable than 1,2,3-triazole. [Request PDF].

- Blandamer, M. J., et al. (1991). Kinetics of Neutral Hydrolysis of 1-Benzoyl-3-phenyl-l,2,4-triazole in Highly Aqueous Methanol Mixtures. Journal of the Chemical Society, Faraday Transactions, 87(21), 3521-3526.

- Vione, D., et al. (2020). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates.

- Ataman Kimya. (n.d.). 1H-BENZOTRIAZOLE. Retrieved from atamankimya.com. (General properties of parent compound).

- Blandamer, M. J., et al. (2003). Kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole in aqueous solution as a function of temperature near the temperature of maximum density, and the isochoric controversy. Organic & Biomolecular Chemistry, 1(4), 720-723.

- Katritzky, A. R., et al. (2004). Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids. Journal of the Mexican Chemical Society, 48(3), 200-202.

- Elagawany, M., Maram, L., & Elgendy, B. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances, 11(13), 7564-7569.

- ICCVAM. (2003). Test Method Protocol for Solubility Determination. [PDF].

- WHO. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of APIs. [PDF].

- International Journal of Advance Research, Ideas and Innovations in Technology (2024). A Review on: Synthesis of Benzotriazole.

- ResearchGate. (2020). Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment.

- ResearchGate. (2020). METHOD DEVELOPMENTON HPLC AND RESEARCHANALYSIS OF EMERGING5- METHYL-1H-BENZOTRIAZOLE INAQUEOUS ENVIRONMENT. [PDF].

- PubChem. (n.d.). 1H-Benzotriazole.

- Chiranjeevi, B., et al. (2020). Benzotriazole: An overview on its versatile biological behavior. Arabian Journal of Chemistry, 13(1), 2038-2055.

- Bacho, M., et al. (2020). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society, 65(1), 4721-4726.

- GSC Online Press. (2024).

- ResearchGate. (2003).

- California Department of Food and Agriculture. (2025). Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS/MS). [PDF].

- ResearchGate. (2013).

- Chen, Y., et al. (2019). Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: kinetics, mechanisms, products and toxicology. RSC Publishing.

- Growing Science. (2025).

- Wikipedia. (n.d.). Benzotriazole.

- Chung, K. H., Lin, Y. C., & Lin, A. Y. C. (2018). The Persistence and Photostabilizing Characteristics of Benzotriazole and 5-methyl-1H-benzotriazole Reduce the Photochemical Behavior of Common Photosensitizers and Organic Compounds in Aqueous Environments. Environmental Science and Pollution Research, 25(6), 5911–5920.

- de la Hoz, A., et al. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Chilean Chemical Society, 52(1).

Sources

- 1. Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: kinetics, mechanisms, products and toxicology - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 2. Benzotriazole - Wikipedia [en.wikipedia.org]

- 3. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH 2 insertion - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10413B [pubs.rsc.org]

- 4. Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids [scielo.org.mx]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. Kinetics of hydrolysis in aqueous solution of 1-benzoyl-1,2,4-triazole; the role of pairwise and triplet Gibbs energy interaction parameters in describing the effects of added salts and added alcohols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole in aqueous solution as a function of temperature near the temperature of maximum density, and the isochoric controversy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The persistence and photostabilizing characteristics of benzotriazole and 5-methyl-1H-benzotriazole reduce the photochemical behavior of common photosensitizers and organic compounds in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Foreword: The Role of N-Acylbenzotriazoles in Modern Synthesis

An In-depth Technical Guide to the Formation of 1-Benzoyl-1H-benzotriazole

In the landscape of synthetic organic chemistry, the pursuit of efficient, mild, and selective reagents is perpetual. N-acylbenzotriazoles have emerged as a superior class of acylating agents, offering significant advantages over traditional reagents like acyl chlorides and anhydrides.[1][2] These crystalline, stable compounds facilitate a wide range of transformations, including N-, C-, S-, and O-acylations, under remarkably mild conditions.[1][3] Their stability makes them easier to handle and purify compared to often volatile and moisture-sensitive acyl chlorides, leading to cleaner reactions and higher yields. This guide provides an in-depth examination of the formation mechanism of a cornerstone member of this class, 1-Benzoyl-1H-benzotriazole, offering both theoretical understanding and practical, field-proven protocols for its synthesis.

The Benzotriazole Moiety: An Amphoteric Auxiliary

To comprehend the formation and reactivity of 1-Benzoyl-1H-benzotriazole, one must first appreciate the unique chemical nature of the benzotriazole ring system.

Structure and Tautomerism

Benzotriazole is a bicyclic heterocycle that exists in two tautomeric forms: the 1H- and 2H-isomers.[4][5] The equilibrium between these forms is a critical aspect of its chemistry. While both tautomers are present, extensive spectroscopic and computational studies have established that the asymmetric 1H-tautomer is the more stable and predominant form in both solid and solution phases.[4][6] This regiochemical preference is fundamental to understanding its subsequent acylation.

Caption: Tautomeric equilibrium between 1H- and 2H-benzotriazole.

Chemical Properties

Benzotriazole possesses a unique amphoteric character; it is both a weak acid (pKa ≈ 8.2) and a very weak base (pKa < 0).[2] This duality is the key to its utility. The acidic proton on N1 can be readily removed by a base, creating a potent nucleophile. Conversely, the entire benzotriazolyl group can function as an excellent leaving group in subsequent reactions, a property derived from the stability of the resulting benzotriazolide anion.

Core Mechanism: The N-Acylation of Benzotriazole

The most direct and widely used method for synthesizing 1-Benzoyl-1H-benzotriazole is the N-acylation of 1H-benzotriazole with benzoyl chloride.[7] The reaction proceeds via a nucleophilic acyl substitution pathway, where the choice of base and solvent is critical for ensuring high yield and regioselectivity.

The Role of the Base: A Catalyst for Nucleophilicity

In the absence of a base, the reaction is sluggish as benzotriazole is only a moderate nucleophile. The introduction of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is essential. The primary functions of the base are twofold:

-

Deprotonation: The base abstracts the acidic N-H proton from 1H-benzotriazole, generating the highly nucleophilic benzotriazolide anion. This dramatically increases the rate of reaction.

-

Acid Scavenging: The reaction produces hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing it from protonating the starting benzotriazole (which would deactivate it) and driving the equilibrium towards the product.[8]

Step-by-Step Mechanistic Pathway

The formation of 1-Benzoyl-1H-benzotriazole can be delineated into three distinct steps:

-

Activation of Benzotriazole: Triethylamine deprotonates 1H-benzotriazole at the N1 position, forming the benzotriazolide anion and the triethylammonium cation.

-

Nucleophilic Attack: The electron-rich benzotriazolide anion acts as a potent nucleophile, attacking the highly electrophilic carbonyl carbon of benzoyl chloride. This addition step results in the formation of a transient tetrahedral intermediate.

-

Elimination of Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The C-Cl bond breaks, eliminating the chloride ion as a stable leaving group and re-forming the carbonyl double bond. The final product, 1-Benzoyl-1H-benzotriazole, is formed.

Caption: Mechanistic pathway for 1-Benzoyl-1H-benzotriazole formation.

Validated Experimental Protocol

This protocol describes a self-validating system for the synthesis of 1-Benzoyl-1H-benzotriazole, incorporating explanations for each critical step to ensure reproducibility and safety.

Materials and Reagents

| Reagent | Formula | Mol. Wt. | Quantity (moles) | Purity |

| 1H-Benzotriazole | C₆H₅N₃ | 119.12 | 1.0 eq (X g) | >99% |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1.05 eq (Y g) | >99% |

| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | 1.1 eq (Z mL) | >99.5% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~10 mL/g BtH | Anhydrous |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Sat. aq. soln. | - |

| Magnesium Sulfate | MgSO₄ | 120.37 | - | Anhydrous |

Note: Benzoyl chloride is corrosive and lachrymatory; triethylamine is flammable and has a strong odor. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step-by-Step Methodology

Sources

The Advent and Ascendance of a Versatile Reagent: A Technical Guide to 1-Benzoyl-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the discovery and historical development of 1-Benzoyl-1H-benzotriazole, a pivotal reagent in modern organic synthesis. From its foundational roots in benzotriazole chemistry to its popularization as a superior acylating agent, this document provides a comprehensive exploration of its synthesis, mechanistic behavior, and multifaceted applications. The narrative emphasizes the causality behind experimental designs and the evolution of its utility, particularly in the synthesis of complex organic molecules and precursors for drug development. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for researchers in the field.

Introduction: The Genesis of a Powerful Acylating Agent

1-Benzoyl-1H-benzotriazole, a white crystalline solid, has emerged as a cornerstone reagent in the arsenal of synthetic organic chemists. Its significance lies in its role as a stable, yet highly reactive, acylating agent, offering a milder and often more selective alternative to traditional reagents like benzoyl chloride. This guide delves into the historical context of its discovery, the evolution of its synthesis, and the scientific principles that underpin its broad utility.

The parent molecule, benzotriazole, was first synthesized in the late 19th century. For decades, its derivatives were explored for various industrial applications, including as corrosion inhibitors. However, it was the pioneering work on N-acylbenzotriazoles, most notably by the research group of Alan R. Katritzky, that unveiled their profound potential as versatile reagents in organic synthesis.[1][2] 1-Benzoyl-1H-benzotriazole stands as a quintessential example of this class, valued for its ease of handling, high reactivity under mild conditions, and the non-acidic nature of its benzotriazole leaving group.

The Historical Trajectory: From Obscurity to Ubiquity

While the parent benzotriazole was known from the late 1800s, the specific timeline for the initial synthesis of 1-Benzoyl-1H-benzotriazole is not prominently documented in a single, seminal publication. Its emergence is intertwined with the broader exploration of N-acylated heterocyclic compounds. Early investigations into the reactions of benzotriazole with acylating agents likely led to its formation, though its utility as a synthetic tool was not immediately recognized.

The mid to late 20th century marked a paradigm shift with the comprehensive investigations into the synthetic applications of benzotriazole derivatives. It was during this period that the advantages of N-acylbenzotriazoles, including 1-Benzoyl-1H-benzotriazole, over conventional acyl halides and anhydrides were systematically established.[1][3] These studies highlighted their enhanced stability, allowing for storage without decomposition, and their ability to participate in acylation reactions under neutral conditions, thus avoiding side reactions often encountered with more aggressive reagents.[1]

Synthesis of 1-Benzoyl-1H-benzotriazole: A Methodological Evolution

The preparation of 1-Benzoyl-1H-benzotriazole can be achieved through several synthetic routes, each with its own merits regarding efficiency, substrate scope, and reaction conditions.

From Benzoyl Chloride: The Classical Approach

The most direct method involves the reaction of benzotriazole with benzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol:

-

To a stirred solution of 1H-benzotriazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a tertiary amine base such as triethylamine (1.1 eq).

-

Slowly add benzoyl chloride (1.05 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes).

Causality of Experimental Choices: The use of a non-protic solvent prevents unwanted side reactions with the acylating agent. The addition of a base is crucial to drive the reaction to completion by scavenging the HCl generated. Performing the initial addition at a low temperature helps to control the exothermic nature of the reaction.

From Benzoic Acid: The Modern, Milder Alternative

A more contemporary and often preferred method involves the direct coupling of benzoic acid with benzotriazole, avoiding the need to first prepare the often-unstable benzoyl chloride. This is typically achieved using a coupling agent or an in-situ activation method. A highly efficient one-pot procedure involves the use of thionyl chloride in dichloromethane.[4]

Experimental Protocol:

-

To a stirred solution of benzoic acid (1.0 eq) and 1H-benzotriazole (1.1 eq) in anhydrous dichloromethane, add thionyl chloride (1.1 eq) dropwise at room temperature.[4]

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain 1-Benzoyl-1H-benzotriazole in high purity and yield.[4]

Trustworthiness of the Protocol: This method is self-validating as the reaction progress can be easily monitored, and the product can be readily purified. The mild conditions and high yields reported in the literature make it a reliable procedure.[4]

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of a reagent's properties is paramount for its effective application.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉N₃O | [5] |

| Molecular Weight | 223.23 g/mol | [5] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 114-117 °C | |

| Solubility | Soluble in most common organic solvents (e.g., CH₂Cl₂, THF, EtOAc). Insoluble in water. |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.45 (d, 1H), 8.20 (d, 2H), 7.85 (d, 1H), 7.70 (t, 1H), 7.60 (t, 1H), 7.55 (t, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 167.5, 146.0, 134.0, 132.5, 131.0, 130.5, 129.0, 128.5, 126.0, 120.5, 114.5.

-

IR (KBr, cm⁻¹): ν 1715 (C=O), 1600, 1450, 1240, 780, 710.

Mechanism of Action and Synthetic Applications

The utility of 1-Benzoyl-1H-benzotriazole stems from the excellent leaving group ability of the benzotriazolide anion. The acylation proceeds via a nucleophilic attack on the carbonyl carbon, followed by the departure of the stable and non-basic benzotriazole moiety.

Caption: General mechanism of acylation using 1-Benzoyl-1H-benzotriazole.

N-Acylation: Synthesis of Amides

1-Benzoyl-1H-benzotriazole is an exceptional reagent for the synthesis of amides from primary and secondary amines under mild, neutral conditions.[3] This is particularly valuable for substrates that are sensitive to acidic or basic conditions.

Caption: Workflow for amide synthesis.

O-Acylation: Synthesis of Esters

The benzoylation of alcohols and phenols to form esters is another key application. The reaction often proceeds smoothly at room temperature, providing high yields of the corresponding benzoyl esters.

C-Acylation: Synthesis of Ketones

1-Benzoyl-1H-benzotriazole can also be employed in C-acylation reactions, particularly with soft carbon nucleophiles such as enolates and Grignard reagents, to furnish ketones.

Applications in Drug Development

The benzoyl moiety is a common structural motif in a wide array of pharmaceuticals. The ability to introduce this group under mild and selective conditions using 1-Benzoyl-1H-benzotriazole is of significant interest in drug discovery and development. It allows for the late-stage functionalization of complex molecules and the synthesis of compound libraries for biological screening. Furthermore, the parent benzotriazole ring itself is found in several bioactive molecules, and understanding its derivatives is crucial for medicinal chemists.[6]

Conclusion and Future Outlook

1-Benzoyl-1H-benzotriazole has traversed a remarkable journey from a relatively obscure derivative to a staple reagent in organic synthesis. Its history is a testament to the continuous evolution of synthetic methodology, driven by the pursuit of milder, more efficient, and selective transformations. The foundational work on N-acylbenzotriazoles has paved the way for its widespread adoption in both academic and industrial research. As the demand for complex and precisely functionalized molecules grows, particularly in the pharmaceutical and materials science sectors, the utility of well-behaved reagents like 1-Benzoyl-1H-benzotriazole is set to expand further. Future research will likely focus on its application in novel synthetic strategies, including flow chemistry and biocatalysis, further solidifying its legacy as a versatile and indispensable tool for the modern chemist.

References

- 1. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 2. Synthetic Utility of N-Acylbenzotriazoles [ouci.dntb.gov.ua]

- 3. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]

- 4. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]

- 5. 1-Benzoyl-1H-benzotriazole | C13H9N3O | CID 570059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijcrt.org [ijcrt.org]

A Theoretical Deep Dive into 1-Benzoyl-1H-benzotriazole: A Guide for Researchers

Abstract

This technical guide provides a comprehensive theoretical examination of 1-Benzoyl-1H-benzotriazole, a molecule of significant interest in medicinal chemistry and materials science. By leveraging the principles of computational chemistry, we explore the molecule's structural, spectroscopic, and electronic properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the quantum chemical calculations that underpin our understanding of this versatile compound. We will delve into Density Functional Theory (DFT) calculations to elucidate its molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and nonlinear optical (NLO) properties. The causality behind the computational choices and the interpretation of the resulting data are explained to provide a self-validating framework for future research.

Introduction: The Significance of the Benzotriazole Scaffold

Benzotriazole and its derivatives are a cornerstone in heterocyclic chemistry, demonstrating a wide array of applications ranging from corrosion inhibition to their use as synthetic auxiliaries.[1][2] In the realm of medicinal chemistry, the benzotriazole moiety is considered a "privileged structure" due to its presence in numerous compounds with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3] The introduction of a benzoyl group at the 1-position of the benzotriazole ring system creates 1-Benzoyl-1H-benzotriazole, a molecule that combines the structural features of both benzotriazole and a benzoyl moiety, leading to potentially unique electronic and reactive properties.

Theoretical studies provide a powerful lens through which we can understand and predict the behavior of such molecules at an atomic level, guiding experimental design and accelerating the discovery process. This guide will walk through the theoretical investigation of 1-Benzoyl-1H-benzotriazole, providing both the "how" and the "why" of the computational methodologies employed.

Computational Methodology: The Theoretical Framework

The insights presented in this guide are derived from computational modeling based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems. The choice of DFT, specifically the B3LYP functional (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) combined with a suitable basis set such as 6-311++G(d,p), offers a balance of computational cost and accuracy for molecules of this size.[4][5]

Step-by-Step Computational Protocol

-

Geometry Optimization: The initial step involves optimizing the molecular geometry of 1-Benzoyl-1H-benzotriazole to find its most stable conformation (a minimum on the potential energy surface). This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces are negligible.

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the vibrational (infrared and Raman) spectra of the molecule.

-

Electronic Property Calculation: With the optimized geometry, a series of single-point energy calculations are conducted to determine the electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.

-

Nonlinear Optical (NLO) Property Calculation: To evaluate the potential of 1-Benzoyl-1H-benzotriazole in optical applications, its NLO properties, such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), are calculated.[6]

Workflow for Theoretical Analysis of 1-Benzoyl-1H-benzotriazole

Caption: A flowchart illustrating the computational workflow for the theoretical analysis of 1-Benzoyl-1H-benzotriazole using DFT.

Molecular Structure and Vibrational Spectroscopy

The optimized molecular structure of 1-Benzoyl-1H-benzotriazole reveals the spatial arrangement of its atoms. Key structural parameters include the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The benzoyl group is not coplanar with the benzotriazole ring system, which has implications for the molecule's electronic properties and crystal packing.

Vibrational spectroscopy provides a fingerprint of a molecule. The calculated FT-IR and FT-Raman spectra allow for the assignment of characteristic vibrational modes.[4]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Description |

| C=O Stretch | ~1680-1700 | Characteristic of the benzoyl carbonyl group. |

| Aromatic C-H Stretch | ~3000-3100 | Stretching vibrations of C-H bonds in both rings. |

| N=N Stretch | ~1400-1450 | Stretching vibration within the triazole ring. |

| C-N Stretch | ~1200-1300 | Stretching of the C-N bonds. |

| Aromatic C=C Stretch | ~1450-1600 | In-plane stretching of the benzene rings. |

| Out-of-plane C-H Bend | ~700-900 | Bending vibrations of the aromatic C-H bonds. |

Note: The predicted wavenumbers are typically scaled by an empirical factor to account for anharmonicity and basis set deficiencies.

Frontier Molecular Orbitals and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[7] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.[7]

For benzotriazole derivatives, the HOMO is often localized on the benzotriazole ring, while the LUMO can be distributed over different parts of the molecule depending on the substituent.[7] In 1-Benzoyl-1H-benzotriazole, the benzoyl group is expected to influence the distribution of these orbitals.

HOMO-LUMO Distribution in 1-Benzoyl-1H-benzotriazole

Caption: A conceptual diagram of the HOMO and LUMO electron density distribution in 1-Benzoyl-1H-benzotriazole.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map shows regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For 1-Benzoyl-1H-benzotriazole, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for interaction with electrophiles or hydrogen bond donors.

Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of great interest for applications in nonlinear optics.[6] The presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to significant NLO responses. In 1-Benzoyl-1H-benzotriazole, the benzotriazole moiety can act as an electron-donating group, while the benzoyl group has electron-withdrawing character, suggesting potential for NLO activity.

| NLO Property | Symbol | Significance |

| Dipole Moment | μ | A measure of the molecule's overall polarity. |

| Polarizability | α | The ease with which the electron cloud can be distorted. |

| First-Order Hyperpolarizability | β | The primary determinant of second-order NLO effects. |

Theoretical calculations can predict these properties, providing a preliminary screening of a molecule's potential for NLO applications.[6]

Conclusion and Future Directions

This technical guide has outlined the theoretical framework for investigating the properties of 1-Benzoyl-1H-benzotriazole. Through DFT calculations, we can gain a detailed understanding of its molecular structure, vibrational spectra, chemical reactivity, and nonlinear optical properties. These theoretical insights are invaluable for guiding the synthesis of new derivatives with tailored properties and for understanding their mechanism of action in biological systems.

Future research should focus on experimental validation of these theoretical predictions. The synthesis and characterization of 1-Benzoyl-1H-benzotriazole and its derivatives, coupled with spectroscopic and biological assays, will provide a more complete picture of this fascinating class of molecules. Furthermore, molecular dynamics simulations could be employed to study the interactions of these compounds with biological targets, such as enzymes or receptors, to elucidate their therapeutic potential.[8][9]

References

- 1. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]